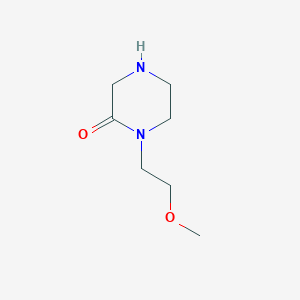

1-(2-Methoxyethyl)piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTKXGQCVDFUKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596224 | |

| Record name | 1-(2-Methoxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194351-04-7 | |

| Record name | 1-(2-Methoxyethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methoxyethyl Piperazin 2 One and Its Derivatives

Classical and Contemporary Approaches to Piperazinone Synthesis

The synthesis of piperazin-2-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry, has evolved from classical multi-step procedures to more efficient and sophisticated contemporary strategies. These methods often aim to improve yield, reduce reaction steps, and introduce stereochemical control.

Nucleophilic Substitution Reactions in Piperazinone Formation

Nucleophilic substitution is a fundamental and widely employed strategy for the construction of the piperazin-2-one (B30754) scaffold. A common approach involves the reaction of an N-substituted ethylenediamine (B42938) derivative with a two-carbon electrophile, such as an α-haloacetyl halide. In this reaction, one of the nitrogen atoms of the diamine acts as a nucleophile, attacking the carbonyl carbon of the acetyl halide, followed by an intramolecular nucleophilic substitution where the second nitrogen displaces the halide to form the heterocyclic ring.

Another key nucleophilic substitution pathway involves the reaction between an N-substituted amine and an N-(chloroacetyl)amino acid ester. The amino group of the incoming amine displaces the chlorine atom to form an intermediate that can then be cyclized to the desired piperazin-2-one. The choice of reactants and reaction conditions, such as solvent and temperature, is crucial for optimizing the yield and purity of the product.

Alkylation Strategies for N-Substitution on Piperazine (B1678402) Rings

The introduction of substituents onto the piperazine ring, particularly at the nitrogen positions, is a critical step in the synthesis of derivatives like 1-(2-methoxyethyl)piperazin-2-one. N-alkylation is a common method to achieve this functionalization. This can be accomplished by reacting a pre-formed piperazin-2-one with an appropriate alkylating agent in the presence of a base.

For the synthesis of this compound, piperazin-2-one can be reacted with 2-methoxyethyl halide (e.g., bromide or chloride). The base deprotonates the nitrogen atom of the piperazin-2-one, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the 2-methoxyethyl group. The selection of the base and solvent system is important to control the regioselectivity of the alkylation, especially if the piperazin-2-one has other reactive sites.

A detailed study on the synthesis of piperazin-2-one derivatives highlights a two-step procedure where piperazin-2-one is first formed, followed by N-alkylation. In this process, the choice of the alkylating agent and reaction conditions directly influences the final product's structure.

Cyclization Methodologies for Piperazin-2-ones

More advanced and efficient methods for the synthesis of piperazin-2-ones involve various cyclization strategies that can construct the ring system in a single or a few steps.

Cascade reactions, also known as tandem or domino reactions, offer an elegant and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. For piperazin-2-one synthesis, a cascade double nucleophilic substitution can be designed. This could involve, for example, the reaction of a primary amine with a bifunctional electrophile containing two leaving groups. The initial nucleophilic attack of the amine on one electrophilic center is followed by an intramolecular cyclization, where a second nucleophilic group on the initial amine attacks the second electrophilic center.

Research has demonstrated the synthesis of substituted piperazinones through a one-pot reaction involving a double N-alkylation of α-amino acid esters with bis(2-chloroethyl)amine. This method exemplifies a cascade process where two successive nucleophilic substitutions lead to the formation of the piperazinone ring.

Tandem reactions that combine different types of transformations in a single pot have emerged as powerful tools in organic synthesis. A tandem reductive coupling and SN2-cyclization protocol can be a highly effective method for preparing piperazin-2-ones. This approach might start with the reductive amination of a keto-acid or a related derivative with an amino alcohol. The resulting intermediate, containing both a secondary amine and a hydroxyl group, can then undergo an intramolecular SN2 reaction, where the amine attacks an activated form of the alcohol (e.g., a tosylate or mesylate), to yield the cyclized piperazin-2-one product.

A study on the synthesis of piperazinone-containing compounds utilized a reductive amination followed by cyclization to construct the piperazinone core. While not a single tandem process in this specific instance, it showcases the individual components that can be combined into a more streamlined tandem protocol.

The development of asymmetric catalytic methods for the synthesis of chiral piperazin-2-ones is of great importance, as many biologically active molecules are chiral. These methods aim to produce enantiomerically enriched piperazin-2-ones, which can be crucial for their pharmacological activity.

One such approach involves the use of chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemistry of the ring-forming reaction. For instance, an asymmetric hydrogenation of a dehydropiperazin-2-one precursor could be employed to introduce a chiral center. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a cyclization reaction, with the auxiliary being removed in a subsequent step.

Recent advancements have focused on the enantioselective synthesis of piperazinones through various catalytic strategies. These include metal-catalyzed hydrogenations and phase-transfer-catalyzed alkylations, which have proven effective in establishing the desired stereochemistry in the piperazinone ring.

Asymmetric Catalytic Methodologies for Chiral Piperazin-2-ones

Ir- and Pd-Catalyzed Hydrogenation of Unsaturated Piperazin-2-ones

The asymmetric hydrogenation of unsaturated precursors, such as pyrazin-2-ols or other unsaturated piperazin-2-ones, represents a direct and efficient route to chiral piperazin-2-ones. dicp.ac.cn Both iridium and palladium catalysts have proven effective in this transformation.

Zhang et al. have developed an iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones, yielding chiral products with good enantioselectivities. dicp.ac.cn More specifically, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been demonstrated to produce chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities (up to 90% ee). dicp.ac.cnrsc.org This method utilizes a palladium catalyst, such as Pd(OCOCF3)2, in combination with a chiral ligand like (R)-TolBINAP. dicp.ac.cn The reaction is typically performed under high pressure of hydrogen gas and at elevated temperatures. dicp.ac.cn

The optimization of reaction conditions found that the presence of an acid, such as TsOH·H2O, was crucial for achieving high enantioselectivity. dicp.ac.cn Deuterium-labeling studies suggest that the hydrogenation proceeds through piperazin-2-one intermediates, involving a tautomerization process from enamine to imine that is faster than the hydrogenation step, potentially involving a dynamic kinetic resolution. dicp.ac.cn The utility of this method was showcased with a gram-scale synthesis that maintained high yield and enantioselectivity. dicp.ac.cn

| Catalyst System | Substrate Type | Key Conditions | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Pd(OCOCF3)2 / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | 100 mol% TsOH·H2O, 1000 psi H2, DCM/Benzene (B151609), 80°C | 84-90% | dicp.ac.cn |

| Iridium Complex | Unsaturated piperazin-2-ones | Asymmetric Hydrogenation | Good | dicp.ac.cn |

Pd-Catalyzed Decarboxylative Allylic Alkylation

Palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) is a powerful method for creating stereocenters, including the α-tertiary stereocenters found in some piperazin-2-one derivatives. nih.gov This reaction typically involves the use of differentially N-protected piperazin-2-ones as substrates. nih.gov The process utilizes a palladium precursor, such as Pd2(pmdba)3 or Pd(OAc)2, and a chiral ligand, often from the phosphinooxazoline (PHOX) family, like (S)-(CF3)3-t-BuPHOX. nih.govthieme-connect.com

This methodology has been successfully applied to generate a variety of enantioenriched α-secondary and α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. nih.gov The resulting products can be further manipulated; for example, deprotection of the nitrogen atoms and reduction of the amide can yield chiral piperazines for the synthesis of medicinally relevant compounds. nih.gov Stoltz and co-workers have reported the first catalytic enantioselective synthesis of α-tertiary piperazin-2-ones using this approach. nih.gov The efficiency of the DAAA reaction can be significantly improved by optimizing catalyst loading, with loadings as low as 0.075 mol% of Pd(OAc)2 proving effective, which enhances the economic and sustainable aspects of the synthesis. caltech.edu

| Catalyst System | Substrate Type | Product Type | Typical Yield | Typical Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Pd2(pmdba)3 / (S)-(CF3)3-t-BuPHOX | N-Boc protected piperazin-2-ones | α,α-disubstituted piperazin-2-ones | Good | Good | thieme-connect.com |

| Pd2(pmdba)3 / Electron-deficient PHOX ligands | Differentially N-protected piperazin-2-ones | α-tertiary piperazin-2-ones | Good to Excellent | Good to Excellent | nih.gov |

| Pd(OAc)2 / PHOX ligand | Allyl enol carbonates | α-quaternary ketones/piperazinones | Quantitative | Good | caltech.edu |

Advanced Synthetic Strategies for this compound Analogs

Modern synthetic chemistry offers sophisticated strategies for accessing complex piperazinone analogs, moving beyond traditional cyclization methods to include cascade reactions and direct C-H functionalization.

Metal-Promoted Cascade Transformations for Piperazinones

Cascade reactions provide an efficient means to construct complex molecules like piperazinones in a single pot by forming multiple bonds sequentially. bohrium.com A notable example is a metal-promoted cascade transformation that utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford piperazinone derivatives in good yields (typically 50-90%). bohrium.com This one-pot process, which can be controlled by the reaction rates of the various steps, allows for the formation of three new bonds and introduces two points of diversity, making it highly suitable for combinatorial synthesis. bohrium.com

Another approach involves an enantioselective reductive amination and amidation cascade reaction. nih.gov This method, catalyzed by iridium or rhodium complexes with modular phosphoramidite-phosphine hybrid ligands, couples simple alkyl diamines with α-ketoesters to produce chiral piperazinone products. nih.gov Interestingly, the choice of transition metal (iridium or rhodium) depends on the substitution pattern of the diamine substrate to achieve high enantioselectivity. nih.gov

Photoredox Catalysis in C-H Functionalization of Piperazines

Visible-light photoredox catalysis has emerged as a mild and powerful tool for the direct C-H functionalization at the α-position of amines, including piperazines. nih.govmdpi.com This strategy avoids the need for pre-functionalized substrates and offers a direct path to introduce complexity. The mechanism generally involves a photocatalyst, such as an iridium complex (e.g., Ir(ppy)3 or Ir(ppy)2(dtbbpy)PF6), which, upon excitation by visible light, initiates a single-electron transfer (SET) process. nih.govmdpi.comencyclopedia.pub

In one pathway, the catalyst oxidizes the piperazine nitrogen, leading to an amine radical cation. mdpi.comencyclopedia.pub Subsequent deprotonation at the α-carbon generates a key α-amino radical intermediate. nih.govencyclopedia.pub This highly reactive radical can then couple with various partners, such as electron-deficient arenes or vinyl sulfones, to form new C-C bonds. nih.gov MacMillan and co-workers have pioneered several of these transformations, demonstrating the α-arylation, α-vinylation, and α-heteroarylation of N-protected piperazines. nih.gov This approach represents a significant breakthrough, though achieving enantioselectivity can be challenging due to the radical nature of the intermediates. nih.gov

Direct Alpha-C-H Lithiation Approaches

Direct C-H lithiation offers a complementary strategy for the functionalization of the piperazine core. mdpi.com This method typically involves the deprotonation of an N-Boc-protected piperazine at the α-position using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate for asymmetric transformations. mdpi.comacs.orgresearchgate.net The resulting α-lithiated piperazine is a potent nucleophile that can be trapped by a wide range of electrophiles, including alkyl and acylating agents. mdpi.comresearchgate.net

O'Brien and coworkers have extensively studied this approach, developing protocols for the synthesis of enantiopure α-substituted piperazines. mdpi.comacs.orgnih.gov Their mechanistic studies, using tools like in situ IR spectroscopy, revealed that factors such as the N-substituent and the nature of the electrophile can unexpectedly influence the reaction's yield and enantioselectivity. acs.orgnih.gov They established that asymmetric lithiation can be successfully performed at temperatures higher than the traditional -78 °C, for instance at -50 °C, still affording products with high enantioselectivity. mdpi.com This methodology has been applied to the asymmetric synthesis of intermediates for bioactive molecules like Indinavir. acs.org

Optimization of Reaction Conditions in this compound Precursor Synthesis

The efficient synthesis of precursors for this compound relies heavily on the careful optimization of reaction conditions. Drawing from methodologies like the Pd-catalyzed decarboxylative allylic alkylation (DAAA), several key parameters are critical for maximizing yield and enantioselectivity. nih.gov

In the context of DAAA for preparing chiral piperazin-2-ones, the choice of N-protecting groups is crucial for both the reaction's success and for subsequent synthetic manipulations. nih.govthieme-connect.com The catalyst system, a combination of a palladium source and a chiral ligand, is paramount. Studies have shown that electron-deficient PHOX ligands are highly effective for this transformation. nih.gov Furthermore, the palladium source itself has been a subject of optimization. While zero-valent sources like Pd2(dba)3 are common, it has been demonstrated that Pd(II) sources, particularly Pd(OAc)2, can be superior, especially at very low catalyst loadings. caltech.edu This allows for a more economical and scalable process. caltech.edu

Other critical variables include the solvent and temperature. For instance, in the DAAA of allyl enol carbonates, toluene (B28343) was found to be the optimal solvent for achieving the highest enantioselectivity. nih.gov Temperature also plays a significant role in controlling selectivity. thieme-connect.com The development of protocols that use low concentrations of palladium (e.g., <1 mol%) in industry-compatible solvents like tert-butyl methyl ether (TBME) highlights the progress toward more sustainable and practical syntheses of these valuable heterocyclic building blocks. caltech.edu

Impact of Solvent Systems and Reagent Stoichiometry

The choice of solvent and the molar ratio of reactants are fundamental parameters that significantly dictate the course and efficiency of the synthesis of N-substituted piperazines and their derivatives. The solvent not only dissolves the reactants but can also influence their reactivity and the reaction pathway. In the synthesis of related piperazine derivatives, solvents such as methanol, acetonitrile (B52724), and diethyleneglycol monomethyl ether have been utilized. chemicalbook.comnih.govchemicalbook.com

Reagent stoichiometry is particularly crucial for controlling the degree of substitution on the piperazine ring. In the synthesis of monosubstituted piperazines, a common challenge is preventing the formation of N,N'-disubstituted byproducts. One effective strategy involves the in-situ formation of a piperazine-1-ium cation, which acts as a protecting group for one of the nitrogen atoms, thereby favoring mono-substitution. mdpi.com

Research on the synthesis of N-(2-methoxyethyl)piperazine highlights the direct impact of reagent choice and stoichiometry on product distribution. In a comparative example, replacing 2-bromoethanol (B42945) with 2-methoxyethyl ester under similar conditions resulted in different yields and selectivities, demonstrating the sensitivity of the reaction to the nature of the alkylating agent. chemicalbook.com The data below illustrates the outcome when reacting piperazine with different electrophiles, showcasing the effect on selectivity between the desired mono-substituted product and the di-substituted byproduct.

| Reactant with Piperazine | Product | Yield | Selectivity (Mono-substituted) | Selectivity (Di-substituted) | Reference |

|---|---|---|---|---|---|

| 2-Bromoethanol | N-(2-hydroxyethyl)piperazine | 84.6% | 88.5% | 7.7% | chemicalbook.com |

| 2-Methoxyethyl ester | N-(2-methoxyethyl)piperazine | 70.1% | 83.4% | 15.0% | chemicalbook.com |

Temperature Control in Reaction Outcome Determination

Temperature is a critical variable in chemical synthesis that governs reaction rates and can influence product selectivity. For the alkylation of piperazine and its derivatives, precise temperature control is essential to achieve the desired outcome while minimizing the formation of impurities. chemicalbook.com Different synthetic procedures for related compounds report a range of optimal temperatures. For instance, the synthesis of N-(2-hydroxyethyl)piperazine from piperazine and 2-bromoethanol is controlled at 80 °C. chemicalbook.com A similar temperature of 80 °C was used in the reaction of piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. google.com

In contrast, other multi-step syntheses of piperazine derivatives have employed more forceful conditions. A solvent-free reaction between aryl alcohols and epibromohydrin (B142927) was conducted at 135 °C, while a subsequent nucleophilic substitution step with 1-(2-hydroxyethyl)piperazine was performed at 85 °C in acetonitrile. nih.gov The synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride from 2-methoxyaniline was achieved by heating the reaction mixture to 150 °C for 12 hours. chemicalbook.com The selection of a specific temperature depends on the reactivity of the substrates, the stability of the product, and the desired reaction time. Inadequate temperature control can lead to increased side reactions, such as the formation of di-substituted products or decomposition of reactants and products, ultimately lowering the yield and purity of the target compound.

Strategies for Selectivity and Yield Enhancement

Enhancing the selectivity and yield of 1-substituted piperazin-2-ones and related molecules is paramount for efficient and cost-effective synthesis. The principal strategy revolves around preventing the formation of the N,N'-disubstituted byproduct.

One of the most effective methods to ensure mono-substitution is the use of a protecting group. A simple and widely used technique is the protonation of the piperazine starting material to form a monohydrochloride or monoacetate salt in situ. mdpi.com This piperazine-1-ium cation effectively shields one of the nitrogen atoms from reacting with the electrophile, thereby directing the substitution to the free secondary amine. mdpi.com This approach has been successfully applied in the preparation of various monosubstituted piperazine derivatives in high yields. mdpi.comgoogle.com

In addition to protecting groups, meticulous control over reagent stoichiometry is a key strategy for enhancing selectivity. As demonstrated in the synthesis of N-substituted piperazines, the ratio of piperazine to the alkylating agent directly influences the ratio of mono- to di-substituted products. chemicalbook.com While an excess of piperazine can favor mono-alkylation, it can also complicate purification. The data below from the synthesis of N-(2-methoxyethyl)piperazine clearly shows how the choice of reagent impacts the selectivity profile of the reaction. chemicalbook.com

| Product | Mono-substituted Selectivity | Di-substituted Selectivity | Unknown Component | Reference |

|---|---|---|---|---|

| N-(2-hydroxyethyl)piperazine | 88.5% | 7.7% | 3.8% | chemicalbook.com |

| N-(2-methoxyethyl)piperazine | 83.4% | 15.0% | 1.6% | chemicalbook.com |

Finally, purification methods are critical for isolating the desired product and thus enhancing the final yield. Techniques such as filtration to remove precipitated byproducts like piperazine dihydrochloride, followed by evaporation of the solvent and recrystallization of the crude product, are essential steps to obtain the pure monosubstituted derivative. mdpi.comgoogle.com

Chemical Reactivity and Transformations of 1 2 Methoxyethyl Piperazin 2 One

Functional Group Interconversions on the Piperazinone Ring

The piperazin-2-one (B30754) ring features a secondary amine at the N4 position and a lactam functionality. These sites are the primary locations for functional group interconversions.

The secondary amine at the N4 position can undergo a variety of common amine reactions. N-acylation, through reaction with acyl chlorides or acid anhydrides, can introduce a range of acyl groups. Similarly, N-alkylation with alkyl halides can be used to introduce new substituents at this position. For selective mono-alkylation or mono-acylation at the N4 position without affecting the N1 position, the use of protecting groups might be necessary, a common strategy in piperazine (B1678402) chemistry.

The lactam part of the ring also offers possibilities for chemical transformation. The carbonyl group can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, which would convert the piperazin-2-one to the corresponding piperazine. The amide bond can also be cleaved under hydrolytic conditions (acidic or basic), leading to the opening of the ring to form an ethylenediamine (B42938) derivative.

Another site of reactivity is the α-carbon to the carbonyl group (C3 position). This position can be deprotonated with a strong base to form an enolate, which can then react with various electrophiles, allowing for the introduction of substituents at this position.

Chemical Reactions Involving the N1-Methoxyethyl Moiety

The N1-methoxyethyl group is generally a stable moiety. The ether linkage is typically unreactive under many conditions, but it can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI). This would lead to the formation of 1-(2-hydroxyethyl)piperazin-2-one (B2916797) and a methyl halide.

Introduction of Phosphonate (B1237965) Groups onto the Piperazin-2-one Scaffold

The introduction of phosphonate groups onto heterocyclic scaffolds is a significant area of research due to the biological importance of aminophosphonates. For the piperazin-2-one scaffold, phosphonate groups can be introduced at several positions.

One common method for the synthesis of α-aminophosphonates is the Kabachnik-Fields reaction. This one-pot reaction involves the condensation of an amine, a carbonyl compound, and a phosphite (B83602). In the context of 1-(2-methoxyethyl)piperazin-2-one, the secondary amine at the N4 position could potentially react with an aldehyde and a phosphite to yield an N-phosphonomethyl derivative.

Alternatively, reactions can be carried out on the carbon skeleton of the piperazinone ring. For instance, the reaction of piperazin-2-one with triethyl phosphite prompted by phosphoryl chloride can lead to the formation of piperazine-2,3-diyl-bisphosphonates. mdpi.com The presence of the N1-substituent in this compound would likely influence the course of this reaction. Research on related N-substituted lactams has shown that the reaction with triethyl phosphite can lead to dehydrophosphonates. mdpi.com

A study on the reaction of various lactams with triethyl phosphite and phosphoryl chloride demonstrated the complexity of these transformations and their dependence on the substrate structure. mdpi.com While piperazin-2-one itself yielded a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, N-substituted morpholin-3-ones resulted in the formation of dehydrophosphonates. mdpi.com This suggests that this compound might undergo a similar reaction to yield a dehydrophosphonate derivative.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Piperazin-2-one | Triethyl phosphite, Phosphoryl chloride | cis- and trans-Piperazine-2,3-diyl-bisphosphonates | mdpi.com |

| N-substituted Morpholin-3-one | Triethyl phosphite, Phosphoryl chloride | Dehydrophosphonates | mdpi.com |

Derivatization and Scaffold Functionalization Strategies

The piperazin-2-one scaffold is a versatile platform for the development of new chemical entities, particularly in medicinal chemistry. Derivatization strategies can be employed to modify its properties and to explore its structure-activity relationships.

Functionalization can be achieved at multiple positions:

N4-Position: As mentioned, the secondary amine at the N4 position is a prime site for derivatization through acylation, alkylation, sulfonylation, and other reactions typical of secondary amines.

C3-Position: The carbon atom adjacent to the carbonyl group can be functionalized via enolate chemistry. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and other functional groups.

N1-Position: While the starting compound is already substituted at the N1 position, variations of the N1-substituent can be achieved through different synthetic routes to the piperazin-2-one core. For example, using different N-substituted ethylenediamines in the cyclization reaction to form the piperazinone ring would lead to a variety of N1-substituted analogs.

A number of synthetic strategies have been developed for the preparation of substituted piperazin-2-ones, which in turn allows for a wide range of functionalization patterns. These methods include cyclization reactions of appropriately substituted ethylenediamines with α-haloesters or related reagents. The choice of starting materials directly translates into the functionalization of the resulting piperazinone scaffold.

| Position of Functionalization | Type of Reaction | Potential Functional Groups to Introduce |

|---|---|---|

| N4 | Acylation, Alkylation, Sulfonylation | Acyl, Alkyl, Aryl, Sulfonyl groups |

| C3 | Enolate alkylation/acylation | Alkyl, Aryl, and other electrophilic groups |

| N1 | Varying the starting N-substituted ethylenediamine | A wide range of alkyl and aryl substituents |

Advanced Spectroscopic Characterization and Analytical Techniques in Research

Structural Elucidation of 1-(2-Methoxyethyl)piperazin-2-one and its Analogs

The structural framework of "this compound" is systematically unraveled using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique and complementary information, contributing to a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, the connectivity and spatial arrangement of atoms can be determined.

In the ¹H NMR spectrum of "this compound," specific signals corresponding to the different types of protons in the molecule are expected. The methoxy (B1213986) group (CH₃O-) would typically appear as a sharp singlet. The methylene (B1212753) protons of the methoxyethyl side chain (-OCH₂CH₂N-) and the piperazin-2-one (B30754) ring would present as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity. The proton on the nitrogen atom of the amide group may appear as a broad singlet.

Based on the analysis of structurally similar compounds, the predicted ¹H NMR spectral data for "this compound" is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H on N-H of amide | Broad Singlet | - | - |

| Methylene protons on piperazinone ring | Multiplet | - | - |

| Methylene protons adjacent to ether oxygen (-OCH₂-) | Multiplet | - | - |

| Methylene protons adjacent to nitrogen (-NCH₂-) | Multiplet | - | - |

| Methyl protons of methoxy group (-OCH₃) | Singlet | - | - |

This table presents predicted data based on the analysis of analogous compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within "this compound." A characteristic signal for the carbonyl carbon (C=O) of the amide group is expected in the downfield region of the spectrum. The carbons of the methoxy group, the ethyl chain, and the piperazin-2-one ring will each give rise to distinct signals.

The anticipated ¹³C NMR spectral data for "this compound," inferred from related structures, is detailed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl carbon (C=O) | Downfield region |

| Methylene carbons of piperazinone ring | Mid-field region |

| Methylene carbons of methoxyethyl chain | Mid-field region |

| Methyl carbon of methoxy group (-OCH₃) | Upfield region |

This table presents predicted data based on the analysis of analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "this compound," the IR spectrum would exhibit characteristic absorption bands for the amide and ether functionalities. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam). Additionally, C-N and C-O stretching vibrations, as well as C-H stretching and bending vibrations, would be observed.

| Functional Group | Characteristic Absorption Frequency (cm⁻¹) |

| N-H Stretch (Amide) | 3200-3400 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=O Stretch (Amide) | 1650-1690 (strong) |

| C-N Stretch | 1200-1350 |

| C-O Stretch (Ether) | 1070-1150 |

This table presents expected frequency ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of "this compound." This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. The exact mass measurement from HRMS serves as a definitive piece of evidence for the compound's structural elucidation. For piperazine (B1678402) derivatives, LC-MS is a commonly employed technique for analysis. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of individual components within a mixture. For compounds like this compound, LC-MS offers high sensitivity and selectivity, making it ideal for detecting the parent compound and any potential trace-level impurities.

In a typical LC-MS setup for analyzing piperazine derivatives, a reversed-phase liquid chromatography system is coupled to a mass spectrometer, often with an electrospray ionization (ESI) source. researchgate.net The ESI source is effective for polar and ionic molecules, making it well-suited for the analysis of piperazine compounds which can be readily protonated. semanticscholar.org The liquid chromatography component separates the sample based on the analytes' differential partitioning between the mobile phase and the stationary phase. Following separation, the eluent is introduced into the mass spectrometer, where molecules are ionized, and their mass-to-charge ratios (m/z) are determined.

LC-MS methods are frequently developed to be compatible with various sample matrices. For piperazine derivatives, which may be synthesized for pharmaceutical or other applications, these methods can confirm the molecular weight of the target compound, this compound (172.18 g/mol ). semanticscholar.orgchemicalbook.com The technique is also invaluable for identifying by-products and degradation products that may have formed during synthesis or storage. mdpi.com

Interactive Table: Typical LC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Separation of polar and non-polar compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component, aids in protonation for ESI. chromatographyonline.com |

| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | Organic component, elutes compounds from the column. chromatographyonline.com |

| Flow Rate | 0.2 - 0.5 mL/min | Optimal for analytical scale separation and ESI efficiency. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecular ions [M+H]⁺ for detection. researchgate.net |

| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis and detection of ions. |

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural information by analyzing the fragmentation patterns of selected ions. This technique is particularly useful for the unambiguous identification of compounds and for distinguishing between isomers. researchgate.net In an MS/MS experiment, a specific precursor ion (for instance, the protonated molecule of this compound, [M+H]⁺ at m/z 173.1) is selected from the initial mass spectrum. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.

The resulting fragmentation pattern is like a molecular fingerprint, unique to the compound's structure. For this compound, fragmentation would likely occur at the weaker bonds, such as the ether linkage or within the piperazinone ring, providing definitive structural confirmation. This capability is crucial in complex sample analysis, where isobaric interferences (compounds with the same nominal mass) might otherwise lead to misidentification. researchgate.net MS/MS is also the cornerstone of quantitative analysis using techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which offer exceptional sensitivity and specificity for trace-level quantification. mdpi.com

Interactive Table: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Plausible Neutral Loss / Fragment Structure |

|---|---|---|

| 173.1 [M+H]⁺ | 113.1 | Loss of methoxyethylene (-CH₂CH₂OCH₃) |

| 173.1 [M+H]⁺ | 87.1 | Fragment corresponding to the piperazin-2-one ring |

| 173.1 [M+H]⁺ | 59.1 | Fragment corresponding to the methoxyethyl side chain [CH₃OCH₂CH₂]⁺ |

Purity Assessment and Impurity Profiling of Synthetic this compound

The evaluation of purity and the characterization of impurities are critical steps in the validation of any synthetic chemical compound intended for research or further development. Methodologies must be sensitive enough to detect and quantify minute amounts of process-related impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is the most widely used technique for purity assessment in the chemical and pharmaceutical industries due to its high resolution, accuracy, and reproducibility. nih.gov

RP-UHPLC is an evolution of conventional HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher efficiency, resolution, and faster analysis times. nih.gov For the analysis of this compound, an RP-UHPLC method would provide excellent separation of the main compound from structurally similar impurities. The use of a C18 or similar hydrophobic stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) is standard practice. nih.gov Detection is commonly achieved using a UV detector, as the amide chromophore in the piperazinone ring is expected to absorb UV light. When coupled with mass spectrometry (UHPLC-MS), this technique offers the dual benefit of high-resolution separation and definitive mass identification of impurities. nih.gov

Interactive Table: Example RP-UHPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | UHPLC C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min nih.gov |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

For highly polar or basic compounds like piperazine derivatives that may exhibit poor retention on standard reversed-phase columns, ion-pair HPLC is a valuable alternative. masontechnology.ie This technique involves adding an ion-pairing reagent to the mobile phase. tcichemicals.com This reagent, typically a large molecule with an opposite charge to the analyte and a hydrophobic tail (e.g., an alkyl sulfonate for a basic analyte), forms a neutral ion pair with the analyte. masontechnology.ieshimadzu.com This neutral complex has increased hydrophobicity and interacts more strongly with the reversed-phase stationary phase, leading to improved retention and peak shape. chromatographyonline.com For this compound, which contains basic nitrogen atoms, an anionic ion-pairing reagent like heptanesulfonate could be employed in an acidic mobile phase to enhance its retention and separation from other polar impurities. chromatographyonline.com

Capillary Gel Electrophoresis (CGE)

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov Capillary Gel Electrophoresis (CGE) is a variant of CE where the capillary is filled with a polymer gel matrix. This gel acts as a molecular sieve, providing separation based on size in addition to electrophoretic mobility, similar to traditional gel electrophoresis but with the advantages of automation, high efficiency, and minimal sample consumption.

While more commonly applied to large biomolecules like proteins and DNA, CGE can also be adapted for the analysis of small molecules, particularly for resolving impurities that are difficult to separate by HPLC. nih.gov For the analysis of this compound, CGE could offer an orthogonal separation mechanism to HPLC, providing a more complete picture of the compound's purity. It would be especially useful for separating charged impurities from the neutral or less charged parent compound. The choice of buffer and gel composition is critical and would be optimized to achieve the desired resolution. nih.gov

Strategies for Stability-Indicating Method Development

The development of a stability-indicating analytical method is a critical step in the pharmaceutical development process. It ensures that the quantitative analysis of a drug substance is not affected by the presence of its degradation products, impurities, or other excipients. For the compound this compound, a robust stability-indicating method is essential to guarantee the quality, efficacy, and safety of any potential pharmaceutical formulation. The development of such a method typically involves a multi-step strategy, beginning with forced degradation studies to generate potential degradation products, followed by the development of a chromatographic method capable of separating these products from the parent compound, and concluding with rigorous method validation in accordance with regulatory guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than those it would encounter during accelerated stability testing. nih.gov The primary goal of these studies is to intentionally generate degradation products to understand the degradation pathways and to develop a stability-indicating analytical method. nih.gov The conditions for forced degradation studies are chosen to simulate various environmental factors that a drug substance might be exposed to, such as hydrolysis, oxidation, photolysis, and thermolysis. nih.govpharmtech.com

For this compound, a comprehensive forced degradation study would involve the following conditions:

Acidic and Basic Hydrolysis: The compound would be exposed to solutions of varying pH, typically using hydrochloric acid for acidic conditions and sodium hydroxide (B78521) for basic conditions. researchgate.net Studies on other piperazine derivatives have shown significant decomposition under both acidic and alkaline conditions. researchgate.net For instance, some piperazinyl quinazoline (B50416) adrenergic receptor-blocking agents showed the formation of 2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline as a major decomposition product under these stresses. researchgate.net

Oxidative Degradation: Oxidative stress is typically induced using hydrogen peroxide. This helps to identify potential oxidation products. While some piperazine derivatives have shown no degradation under oxidative conditions, it remains a critical stress factor to evaluate. researchgate.net

Thermal Degradation: The solid drug substance and its solution are exposed to elevated temperatures to assess thermal stability. nih.gov While piperazine itself has been reported to be resistant to thermal degradation up to 423 K, this is not always the case when it is part of a larger molecule or in a mixture. researchgate.net

Photolytic Degradation: The compound is exposed to light sources specified by the International Council for Harmonisation (ICH) guidelines, such as a combination of visible and UV light, to assess its photosensitivity. researchgate.net Light exposure has been shown to result in a cluster of degradation products for some piperazine-containing drugs. researchgate.net

The extent of degradation is typically targeted to be between 5% and 20% to ensure that the primary degradation products are formed without excessive secondary degradation. pharmtech.com

Chromatographic Method Development

Following forced degradation, the next step is to develop a chromatographic method capable of separating the parent compound, this compound, from all the generated degradation products and any process impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly employed technique for this purpose due to its versatility and wide applicability. eurasianjournals.comnih.gov

Key considerations for method development include:

Column Selection: A C18 column is a common starting point for RP-HPLC methods. eurasianjournals.comnih.gov The choice of the specific C18 column (e.g., end-capped, high-purity silica) can significantly impact the separation.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. eurasianjournals.com The pH of the aqueous phase and the gradient or isocratic elution profile are optimized to achieve the best resolution between all peaks. For piperazine derivatives, mobile phases containing acetonitrile and an acidic buffer (e.g., 0.1% orthophosphoric acid) have been used successfully. eurasianjournals.com

Detection Wavelength: The UV detection wavelength is selected to ensure adequate sensitivity for both the parent compound and its degradation products. eurasianjournals.com A photodiode array (PDA) detector is often used during development to examine the peak purity of the parent compound and to select the optimal wavelength.

Derivatization: Since piperazine and some of its derivatives lack a strong chromophore, derivatization can be employed to enhance UV detection. jocpr.comresearchgate.net Reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can react with the piperazine moiety to form a UV-active derivative, allowing for trace-level detection. jocpr.comresearchgate.net

Method Validation

Once the chromatographic method is developed, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. eurasianjournals.com The validation process includes the assessment of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. nih.gov This is demonstrated by showing that the peaks of the degradation products are well-resolved from the parent drug peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. eurasianjournals.com This is typically evaluated over a range of concentrations.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. jocpr.com

Accuracy: The closeness of the test results obtained by the method to the true value. eurasianjournals.com It is often assessed by recovery studies of spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). eurasianjournals.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. nih.govjocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Computational and Theoretical Investigations of 1 2 Methoxyethyl Piperazin 2 One

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is widely applied to study reaction mechanisms, providing detailed information about transition states and reaction pathways. nih.govresearchgate.net While specific DFT studies on the reaction mechanisms of 1-(2-Methoxyethyl)piperazin-2-one are not extensively documented in publicly available literature, research on related piperazine (B1678402) and piperazin-2-one (B30754) systems offers valuable insights.

For instance, studies on the degradation of piperazine have utilized DFT calculations to rationalize the formation of various products. acs.org These computational models are essential for developing kinetic mechanisms that can predict the formation of byproducts under different conditions. acs.org The reactivity of the piperazin-2-one core has been explored in reactions with reagents like triethyl phosphite (B83602), where the reaction course is highly dependent on the substituents on the nitrogen atom. nih.gov In the case of unsubstituted piperazin-2-one, the reaction yields a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates, highlighting the complex reactivity of the heterocyclic ring. nih.gov

Furthermore, DFT has been employed to perform natural population analysis on piperazine derivatives to predict their reactivity. By determining the relative electron density on the nitrogen atoms, it is possible to predict the site of reactions such as alpha-alkylation. mdpi.com Such computational approaches offer a sustainable and cost-effective way to guide the synthesis and modification of piperazine-based compounds. mdpi.com The application of DFT extends to understanding the formation of various substituted piperazines, which are key components in many pharmaceuticals. nih.gov

A computational study on imidazolidine (B613845) and piperazine, along with their N,N-dinitro derivatives, using an ab initio self-consistent-field molecular orbital approach at the 3-21G level, revealed details about their structural features and relative stabilities. ntis.gov These studies show that both imidazolidine and 1,3-dinitroimidazolidine have puckered geometries, while the most stable conformers of piperazines are chairs. ntis.gov

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. rsc.org Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important as they govern the molecule's reactivity and electronic transitions.

For piperazine derivatives, DFT calculations have been used to analyze the molecular orbital surfaces. researchgate.net These analyses help in correlating the calculated molecular orbital energies with the electronic excitation transitions observed in absorption spectra. researchgate.net The energy of the LUMO and other electronic parameters have been shown to correlate with the biological inhibitory activity of piperazine derivatives in Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

In a study of N-(phenoxyalkyl)piperazine derivatives, in silico metabolism prediction was performed, which involves identifying the most probable sites of metabolism. tandfonline.com This is related to the electron density and accessibility of different parts of the molecule, which can be understood through molecular orbital analysis. tandfonline.com The stability of molecules arising from hyperconjugative interactions and charge delocalization can be analyzed using Natural Bond Orbital (NBO) analysis, which has been applied to piperazine-containing compounds like 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid (HEPES). acs.org

Table 1: Key Molecular Orbital Descriptors and Their Significance

| Descriptor | Significance | Reference |

| HOMO Energy | Related to the electron-donating ability of a molecule. | nih.gov |

| LUMO Energy | Related to the electron-accepting ability of a molecule and correlates with biological inhibitory activity. | nih.gov |

| HOMO-LUMO Gap | Indicates the chemical reactivity and kinetic stability of a molecule. | acs.org |

| Electron Density | Used to predict sites of electrophilic and nucleophilic attack and metabolic transformation. | mdpi.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for visualizing molecular interactions and predicting the binding affinity of ligands to their biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target. Numerous studies have performed molecular docking on piperazine derivatives to explore their potential as therapeutic agents.

For example, piperazine derivatives have been synthesized and docked against the urease enzyme, which is implicated in diseases caused by Helicobacter pylori. nih.gov These studies help in understanding the binding interactions within the active site of the enzyme and establishing a structure-activity relationship. nih.gov Similarly, novel arylpiperazine derivatives have been investigated as potential androgen receptor (AR) antagonists through molecular docking, which suggested that binding occurs mainly through hydrophobic interactions. nih.gov

Other potential targets for piperazine-containing compounds that have been explored via docking studies include:

Integrin αIIbβ3: 2-Piperazin-1-yl-quinazolines were studied as platelet aggregation inhibitors, and docking was used to determine the key protein-ligand interactions. nih.govsigmaaldrich.com

Sigma Receptors (S1R and S2R): Piperidine and piperazine-based compounds have been evaluated for their affinity to sigma receptors, with docking and molecular dynamics simulations revealing crucial interacting amino acid residues. nih.govrsc.orgnih.gov

VEGFR-2 Kinase: Piperazine-chalcone hybrids have been designed and docked as potential anticancer agents targeting the VEGFR-2 kinase. tandfonline.com

Tyrosyl-tRNA synthetase (TyrRS): N-(arylsulfonyl)-l-proline-piperazine hybrids were docked against TyrRS of S. aureus to understand their antimicrobial mechanism. tandfonline.com

While no specific docking studies for this compound are prominently published, the extensive research on related piperazine and piperazinone derivatives suggests that this compound could be investigated against a similar range of biological targets.

Pharmacophore modeling is a crucial step in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A study on 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity led to the design of a pharmacophore model. nih.gov This model, consisting of 11 features, characterizes the binding of these ligands to their hypothetical receptor. nih.gov Comparing this pharmacophore with those of other anxiolytic and sedative-hypnotic agents revealed significant differences in the number and spatial distribution of pharmacophoric features, highlighting the uniqueness of the requirements for different biological activities. nih.gov

The general approach to pharmacophore modeling can be applied to this compound and its analogs to guide the design of new compounds with desired biological profiles.

In Vitro Biological Activities of 1 2 Methoxyethyl Piperazin 2 One Derivatives

In Vitro Anticancer Research

Mechanism of Action Studies at the Cellular Level (e.g., apoptosis induction)

The piperazine (B1678402) moiety is a core component in various derivatives that have been shown to modulate programmed cell death, or apoptosis. The mechanism of action for some piperazine-containing compounds involves the induction of caspase-dependent apoptosis. For instance, a novel piperazine derivative, identified as C505, has been shown to potently inhibit the proliferation of cancer cells and induce apoptosis by inhibiting multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. researchgate.net Studies on the anticancer effects of C505 confirmed its efficacy across multiple cancer cell lines, with a growth inhibition (GI50) value of less than 0.16 μM. nih.gov The induction of apoptosis is a key mechanism underlying its anticancer activity. nih.gov

Conversely, other piperazine derivatives have been developed for their protective effects against apoptosis. A series of 1-(2-hydroxyethyl)piperazine derivatives were found to provide significant protection against radiation-induced apoptosis. nih.govmdpi.com In studies using human lymphoblastic leukemia cells (MOLT-4) and peripheral blood mononuclear cells (PBMCs), certain compounds in this series demonstrated notable radioprotective effects with minimal cytotoxicity. nih.gov

Furthermore, the introduction of a piperazine ring to natural products has been shown to enhance their apoptotic activity. A derivative of acetyl-11-keto-β-boswellic acid (AKBA) featuring a piperazine amide at the C-24 position was found to be significantly more potent than the parent compound in inhibiting the growth of prostate cancer cells. Its mechanism was linked to the induction of apoptosis and cell cycle arrest through the regulation of proteins such as p21, cyclin D1, and Mcl-1. nih.gov

In Vitro Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives containing the piperazine scaffold have been identified as effective inhibitors of cholinesterase enzymes, which are critical targets in the management of neurological disorders like Alzheimer's disease. nih.govsilae.it These compounds have shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

A study of various piperazine derivatives reported potent dual inhibition of both enzymes. nih.gov The half-maximal inhibitory concentrations (IC50) for these derivatives were found to be in the micromolar range, indicating significant inhibitory potential. nih.gov Similarly, piperazine-substituted chalcones have been evaluated, with some compounds showing remarkable inhibitory activity against AChE and BChE. nih.gov For example, compound PC4 from this class inhibited AChE with an IC50 value of 8.77 μM. nih.gov Another study on N-methyl-piperazine chalcones identified compounds that effectively inhibited AChE with IC50 values as low as 2.26 µM. semanticscholar.org

| Enzyme | Inhibition Range (IC50) | Inhibition Range (Ki) | Reference Compound | Source |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 4.59–6.48 µM | 8.04 ± 5.73 to 61.94 ± 54.56 µM | Tacrine | nih.gov |

| Butyrylcholinesterase (BChE) | 4.85–8.35 µM | 0.24 ± 0.03 to 32.14 ± 16.20 µM | Tacrine | nih.gov |

Glutathione S-Transferase (GST) Inhibition

Glutathione S-transferases (GSTs) are Phase II detoxifying enzymes that are overexpressed in various cancers, contributing to drug resistance. nih.govnih.gov Piperazine derivatives have demonstrated the ability to inhibit these enzymes, making them potential candidates for circumventing cancer drug resistance. nih.gov GSTs catalyze the conjugation of glutathione (GSH) with xenobiotics, rendering them more water-soluble for excretion. nih.gov

In vitro studies have quantified the inhibitory effects of piperazine derivatives against GST. The IC50 values were found to be in the low micromolar range, comparable to the standard inhibitor, Etacrynic acid. nih.gov Beyond direct inhibition, some piperazine derivatives act as prodrugs that are activated by GST. For example, O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) releases nitric oxide upon a GST-catalyzed reaction with glutathione. nih.govmdpi.com

| Enzyme | Inhibition Range (IC50) | Inhibition Range (Ki) | Reference Compound | Source |

|---|---|---|---|---|

| Glutathione S-Transferase (GST) | 3.94–8.66 µM | 7.73 ± 1.13 to 22.97 ± 9.10 µM | Etacrynic acid | nih.gov |

In Vitro Receptor Interaction Profiling

Serotonergic Receptor Affinities (e.g., 5-HT1A, 5-HT6, 5-HT7)

The piperazine scaffold is a well-established pharmacophore for targeting serotonergic (5-HT) receptors, which are implicated in a variety of central nervous system disorders. ijrrjournal.com Derivatives containing a (2-methoxyphenyl)piperazine moiety, structurally related to the title compound, have shown high affinity for the 5-HT1A receptor. nih.gov

Structure-activity relationship studies have led to the development of highly selective ligands. For instance, replacing the phthalimide group of an early antagonist with an adamantanecarboxamido moiety resulted in a compound with a high affinity for 5-HT1A sites (Ki = 0.4 nM) and a 160-fold selectivity over α1-adrenergic receptors. nih.gov Other research has focused on dual-target ligands; a pyridinyl-piperazine derivative was identified as a potent dual ligand for 5-HT1A and 5-HT7 receptors, with Ki values of 0.74 nM and 8.4 nM, respectively. nih.gov This dual activity is considered a promising profile for potential antidepressant agents. nih.gov The formation of 5-HT1A–5-HT7 isoreceptor complexes has also been demonstrated in cellular models. mdpi.com

| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Source |

|---|---|---|---|

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT1A | 0.74 nM | nih.gov |

| 6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one | 5-HT7 | 8.4 nM | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | semanticscholar.org |

Voltage-Gated Calcium Channel Alpha2delta Subunit Ligand Binding

Derivatives of piperazine have been developed as potent ligands for the alpha2delta (α2δ) subunit of voltage-gated calcium channels (VGCCs), a key target for treating neuropathic pain. nih.gov Gabapentinoid drugs exert their therapeutic action by binding to this subunit. nih.gov

A series of piperazinyl quinazolin-4-(3H)-one derivatives were synthesized and shown to act on the α2δ-1 subunit of VGCCs. Through structural optimization, several compounds achieved single-digit nanomolar affinities. nih.gov Further modification of the central scaffold to reduce lipophilicity led to the development of a pyrido[4,3-d]pyrimidin-4(3H)-one derivative (16RR) that exhibited high selectivity for the CaVα2δ-1 subunit over the CaVα2δ-2 subunit. nih.gov This selectivity is significant, as the α2δ-2 subunit has been linked to some of the undesired effects of existing gabapentinoid drugs. nih.gov These findings highlight the potential of piperazine-based structures to yield highly selective and potent ligands for the α2δ-1 subunit of VGCCs. nih.gov

Other In Vitro Biological Assessments

Radioprotective Effects in Cell Lines

No publicly available research data specifically investigates the radioprotective effects of 1-(2-Methoxyethyl)piperazin-2-one in cell lines.

Investigation of Ligand-Protein Binding using Biochemical Assays

There is no specific information available from biochemical assays detailing the ligand-protein binding characteristics of this compound.

Structure Activity Relationship Sar Studies of 1 2 Methoxyethyl Piperazin 2 One Analogs

Impact of N1-Substitution on Biological Activity and Target Affinity

The substituent at the N1 position of the piperazinone ring plays a pivotal role in modulating the biological activity and target affinity of its analogs. Research has shown that even minor alterations to this position can lead to significant changes in pharmacological properties.

Furthermore, the electronic properties of the N1-substituent can have a profound effect. For example, in a series of KRAS inhibitors, substitutions on the piperazine (B1678402) that slightly reduced its basicity were well-tolerated. acs.org However, the introduction of a strongly electron-withdrawing trifluoroethyl group resulted in a dramatic decrease in potency, highlighting the sensitivity of the target interaction to the electronic environment of the N1-substituent. acs.org

The size and conformation of the N1-substituent are also critical. In the context of Mycobacterium tuberculosis IMPDH inhibitors, the exploration of different ring sizes attached to the N1-position revealed a correlation with inhibitory activity. nih.gov This underscores the importance of the steric bulk and shape of the N1-substituent for optimal interaction with the enzyme's active site.

The following table summarizes the impact of various N1-substitutions on the biological activity of piperazine-containing compounds, providing insights that can be extrapolated to the 1-(2-Methoxyethyl)piperazin-2-one series.

| N1-Substituent | Observed Effect on Biological Activity | Potential Rationale |

| Aromatic Heterocycles (e.g., Indole) | Can maintain or enhance affinity and selectivity for targets like the D3 receptor. nih.gov | Provides specific interactions with the target protein, such as hydrogen bonding or pi-stacking. |

| Electron-Withdrawing Groups (e.g., Trifluoroethyl) | Can significantly decrease potency. acs.org | Alters the basicity of the piperazine nitrogen, potentially disrupting key ionic or hydrogen bond interactions with the target. |

| Bulky/Sterically Hindered Groups | Can either increase or decrease activity depending on the target's binding pocket. nih.gov | The size and shape of the substituent must be complementary to the topology of the binding site for optimal fit. |

| Flexible Linkers (e.g., Amide, Methylene) | Can be used to connect other functional groups without loss of activity. nih.gov | Provides conformational flexibility, allowing the substituent to adopt an optimal orientation for binding. |

It is evident that the N1-substituent is a key determinant of the pharmacological profile of piperazinone analogs. A careful balance of electronic, steric, and conformational properties is required to achieve high potency and selectivity.

Influence of Piperazinone Ring Modifications on Potency and Selectivity

Modifications to the piperazinone ring itself represent another critical avenue for optimizing the potency and selectivity of analogs. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its ability to improve the pharmacokinetic properties of drug candidates. nih.gov Its two nitrogen atoms can influence water solubility and bioavailability. nih.gov

However, in some cases, expanding the piperazine ring to a diazepane can lead to improved affinity. In the development of KRAS inhibitors, diazepane analogs showed a four-fold improvement in affinity compared to their piperazine counterparts. acs.org X-ray crystallography revealed that the diazepane ring allowed for a more favorable interaction with the target protein, including the formation of a direct salt bridge. acs.org

The introduction of substituents on the carbon atoms of the piperazinone ring can also influence activity. For example, introducing an axial methyl substituent on the piperazine ring of a KRAS inhibitor led to a ten-fold enhancement in potency by exploiting favorable CH–π interactions with the target. acs.org

The table below illustrates the effects of various piperazinone ring modifications on biological activity.

| Modification | Observed Effect on Biological Activity | Potential Rationale |

| Replacement with Morpholine or Pyrrolidine | Often leads to a decrease in activity. tandfonline.com | The specific geometry and basicity of the piperazine nitrogens are critical for target binding. |

| Ring Expansion to Diazepane | Can significantly improve affinity. acs.org | The larger ring may allow for more optimal positioning of key interacting groups and the formation of additional favorable contacts with the target. |

| Substitution on Ring Carbons | Can enhance potency through specific interactions. acs.org | Substituents can exploit pockets or interactions within the binding site, such as hydrophobic or CH–π interactions. |

| Introduction of Unsaturation | Can lead to a significant increase in potency. dndi.org | The change in ring geometry and electronic properties can improve binding to the target. |

These findings highlight that while the piperazinone ring is often essential for activity, strategic modifications to its structure can lead to substantial improvements in potency and selectivity.

Role of Stereochemistry in Mediating Pharmacological Effects

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. ijpsjournal.comnih.gov For chiral molecules like many this compound analogs, the different enantiomers can exhibit distinct pharmacological profiles. nih.gov These differences can manifest in their potency, selectivity, metabolism, and toxicity. nih.gov

The differential activity of enantiomers arises from their distinct interactions with chiral biological targets such as receptors and enzymes. One enantiomer of a drug may fit perfectly into its binding site, leading to a potent pharmacological effect, while the other enantiomer may bind poorly or not at all. nih.gov

In the context of piperazine-containing compounds, stereochemistry has been shown to be a critical determinant of activity. For instance, in a series of dopamine (B1211576) D3 receptor ligands, the enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-enantiomer displaying higher affinity at both D2 and D3 receptors compared to the (+)-enantiomer. nih.gov Similarly, for a series of sigma receptor ligands, the stereochemistry of the piperazine derivatives played a crucial role in their pharmacological properties. nih.gov

The importance of stereochemistry is further exemplified by the development of bicyclic piperazine derivatives as CB1 receptor agonists. The agonist activity was found to be dependent on the absolute configuration of the chiral center of the bicyclic ring system. researchgate.net

The following table summarizes the general principles of how stereochemistry can influence the pharmacological effects of chiral piperazinone analogs.

| Stereochemical Aspect | Influence on Pharmacological Effects | Example Principle |

| Enantiomers | Can have different potencies and selectivities. nih.gov | One enantiomer may be significantly more active (eutomer) than the other (distomer). |

| Diastereomers | Can exhibit completely different pharmacological profiles. | The relative configuration of multiple chiral centers can drastically alter the molecule's shape and its interaction with biological targets. |

| Absolute Configuration | Determines the specific three-dimensional orientation of substituents. researchgate.net | The precise spatial arrangement of functional groups is critical for optimal binding to a chiral receptor or enzyme active site. |

Therefore, the careful consideration and control of stereochemistry are essential in the design and development of new this compound analogs to maximize therapeutic efficacy and minimize potential side effects.

Elucidation of Key Structural Motifs for Optimal Target Interactions

The identification of key structural motifs that are essential for optimal interaction with a biological target is a cornerstone of SAR studies. For piperazinone-based compounds, several recurring structural features have been identified as being crucial for their biological activity.

The piperazine ring itself is often a critical pharmacophoric element. nih.govtandfonline.com Its ability to engage in hydrogen bonding and its basic nature, which allows for protonation at physiological pH, are key to its function. nih.gov This protonated form can then participate in important ionic interactions with negatively charged residues in the target's binding site.

In many cases, a planar polyaromatic system attached to the piperazine scaffold acts as a chromophore that can intercalate with DNA or interact with aromatic residues in a protein's binding pocket. mdpi.com For example, in the design of topoisomerase II inhibitors, a two-ring 1,2-benzothiazine scaffold was chosen as the planar system. mdpi.com

The nature and position of substituents on any aromatic rings are also critical. The introduction of electron-withdrawing groups, such as halogens, on a benzene (B151609) ring linked to the piperazine has been shown to enhance anti-tumor activity. tandfonline.com The position of these substituents is also important, as illustrated by the finding that modification of the 2 or 4 positions of a benzene ring resulted in a decrease in potency in one study. tandfonline.com

The following table highlights some of the key structural motifs and their roles in the activity of piperazine-containing compounds.

| Structural Motif | Role in Target Interaction | Example |

| Piperazine Ring | Acts as a scaffold and provides key interactions (hydrogen bonding, ionic interactions). nih.gov | The protonated nitrogen of the piperazine ring forming a salt bridge with an aspartate or glutamate (B1630785) residue in the target protein. |

| Planar Aromatic System | Facilitates binding through pi-stacking or intercalation. mdpi.com | A quinoline (B57606) or isoquinoline (B145761) ring system interacting with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

| Electron-Withdrawing Substituents | Can enhance activity by modulating the electronic properties of the molecule. tandfonline.com | A fluorine or chlorine atom on an aromatic ring increasing the binding affinity through favorable electronic interactions. |

| Cationic Species | Increases the efficiency of interaction with negatively charged biological molecules like DNA. mdpi.com | A protonated piperazine ring interacting with the phosphate (B84403) backbone of DNA. |

By understanding these key structural motifs, medicinal chemists can design new analogs of this compound with a higher probability of exhibiting the desired biological activity.

Rational Design Principles for the Development of Enhanced Piperazinone Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new and improved piperazinone derivatives. Rational drug design involves a more targeted approach to drug discovery, utilizing knowledge of the biological target and the SAR of existing compounds to create molecules with enhanced properties. pharmtech.com

One key principle is the concept of bioisosteric replacement. This involves substituting one part of a molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, in a series of piperazin-2-one (B30754) derivatives, the imidazole (B134444) ring of a known farnesyltransferase inhibitor was replaced with other groups like guanidine, thiourea, and hydrazide, which led to increased cytotoxicity. nih.gov

Structure-based design is another powerful rational design strategy. This approach utilizes the three-dimensional structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy, to design molecules that will bind with high affinity and selectivity. acs.org For instance, the discovery of a pan-KRAS inhibitor was guided by the X-ray structure of the target protein, which revealed a small subpocket that could be exploited by introducing a methyl substituent on the piperazine ring. acs.org

The hybridization of privileged structures is another fruitful approach. This involves combining two or more structural scaffolds that are known to impart desirable biological activities into a single molecule. researchgate.net For example, new anticancer agents have been designed by introducing differentially substituted phenylpiperazines into the 1,2-benzothiazine scaffold, which is a known pharmacophore for topoisomerase II inhibitors. mdpi.com

The table below outlines some of the key rational design principles that can be applied to the development of enhanced piperazinone derivatives.

| Design Principle | Description | Application to Piperazinone Derivatives |